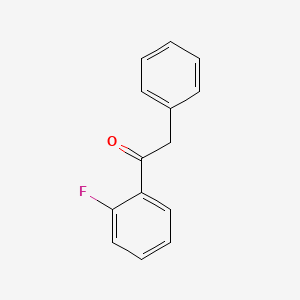2'-Fluoro-2-phenylacetophenone
CAS No.: 77294-82-7
Cat. No.: VC2234298
Molecular Formula: C14H11FO
Molecular Weight: 214.23 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 77294-82-7 |
|---|---|
| Molecular Formula | C14H11FO |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-2-phenylethanone |
| Standard InChI | InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
| Standard InChI Key | ZAKNRBRFLQSIBK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F |
Chemical Properties and Structure
Physical Properties
2'-Fluoro-2-phenylacetophenone typically appears as a white to pale yellow crystalline solid at room temperature. Its molecular characteristics are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 77294-82-7 |
| Molecular Formula | C14H11FO |
| Molecular Weight | 214.23 g/mol |
| Physical Appearance | White to pale yellow crystalline solid |
| IUPAC Name | 1-(2-fluorophenyl)-2-phenylethanone |
The compound's molecular weight of 214.23 g/mol is consistent with its structural composition, featuring fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom.
Molecular Structure
The molecular structure of 2'-Fluoro-2-phenylacetophenone consists of two phenyl rings connected by a ketone functional group (C=O), with a fluorine atom positioned at the ortho position of one phenyl ring. This arrangement can be represented by several chemical identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2-fluorophenyl)-2-phenylethanone |
| Standard InChI | InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
| Standard InChIKey | ZAKNRBRFLQSIBK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F |
The compound's structure places the fluorine atom in proximity to the carbonyl group, which can lead to interesting intramolecular interactions and influence its chemical reactivity.
Synthesis Methods
Friedel-Crafts Acylation
One of the principal methods for synthesizing 2'-Fluoro-2-phenylacetophenone involves the Friedel-Crafts acylation reaction. In this synthetic approach, fluorobenzene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from phenylacetyl chloride attacks the fluorobenzene ring, preferentially at positions influenced by the directing effects of the fluorine substituent.
Industrial Production Methods
For industrial-scale production, alternative methods have been developed and patented. According to patent literature, one approach involves the use of:
-
Magnesium chips
-
Ethyl alcohol
-
Carbon tetrachloride solution
The reaction is initiated under controlled conditions, followed by the addition of methyl tertiary butyl ether and diethyl malonate. The mixture is then refluxed, and fluorobenzoyl chloride is added to obtain the final product .
Synthesis Methods Comparison
Different synthetic routes for producing 2'-Fluoro-2-phenylacetophenone are summarized in the following table:
Applications and Research Significance
Organic Synthesis Applications
2'-Fluoro-2-phenylacetophenone serves as a valuable building block in organic synthesis. The presence of the ketone functional group makes it suitable for numerous transformations:
-
Carbonyl addition reactions to form new carbon-carbon bonds
-
Reduction reactions to produce corresponding alcohols
-
Condensation reactions to create more complex molecular structures
These transformations make the compound a versatile intermediate in the synthesis of more complex organic molecules with potential pharmaceutical or material science applications.
Chemical Reactivity
Carbonyl Group Reactivity
The ketone functional group in 2'-Fluoro-2-phenylacetophenone participates in typical carbonyl reactions:
-
Nucleophilic addition reactions with various nucleophiles (hydrides, organometallics, amines)
-
Reduction reactions to form secondary alcohols
-
Aldol and Claisen condensation reactions for carbon-carbon bond formation
-
Wittig and related reactions for olefination
Influence of the Fluorine Substituent
The fluorine atom at the 2' position significantly influences the compound's electronic properties and reactivity in several ways:
Comparison with Related Compounds
Structural Isomers
The position of the fluorine substituent is a critical factor that differentiates 2'-Fluoro-2-phenylacetophenone from its isomers. The following table compares 2'-Fluoro-2-phenylacetophenone with its para-substituted isomer:
| Property | 2'-Fluoro-2-phenylacetophenone | 4'-Fluoro-2-phenylacetophenone |
|---|---|---|
| CAS Number | 77294-82-7 | 347-84-2 |
| Molecular Weight | 214.23 g/mol | 214.23 g/mol |
| Fluorine Position | Ortho (2') | Para (4') |
| InChIKey | ZAKNRBRFLQSIBK-UHFFFAOYSA-N | YFYKGCQUWKAFLW-UHFFFAOYSA-N |
| Electronic Effects | Strong ortho-directing influence | Para-substitution effects |
| Steric Considerations | Potential intramolecular interactions with carbonyl | Minimal steric influence on carbonyl |
The differences in fluorine position lead to distinct electronic and steric effects that influence chemical reactivity, crystal structure, and potential applications .
Reactivity Differences
The reactivity profiles of these isomeric compounds differ significantly due to the position of the fluorine atom:
-
In 2'-Fluoro-2-phenylacetophenone, the proximity of the fluorine to the carbonyl group may lead to intramolecular interactions.
-
The ortho-fluorine creates a more sterically hindered environment around the carbonyl.
-
The electronic effects of the fluorine substituent influence the electrophilicity of the carbonyl carbon differently depending on its position.
| Hazard Type | Potential Risk | Precautionary Measures |
|---|---|---|
| Skin Contact | Possible irritation | Wear appropriate gloves |
| Eye Exposure | Potential serious irritation | Use eye protection |
| Respiratory | May cause respiratory irritation | Work in well-ventilated areas |
The related 4'-Fluoro-2-phenylacetophenone is classified with GHS hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Similar precautions should be observed when handling 2'-Fluoro-2-phenylacetophenone until specific safety data becomes available.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume